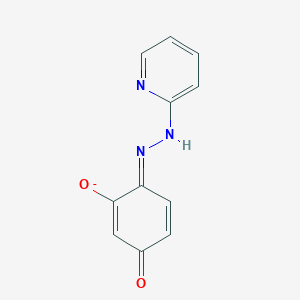![molecular formula C19H18Cl2N2O3 B268782 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268782.png)
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-phenylacetamides and has been used as a tool compound in various biochemical and physiological studies.
Mécanisme D'action
DPA acts as a selective inhibitor of FAAH and the anandamide transporter. By inhibiting these enzymes, DPA increases the levels of endocannabinoids in the body, which leads to various physiological effects. Endocannabinoids are known to modulate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. DPA has also been shown to reduce anxiety-like behavior in animal models. DPA has been shown to increase the levels of endocannabinoids in the body, which leads to various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPA in lab experiments is its selectivity towards FAAH and the anandamide transporter. This allows researchers to study the effects of endocannabinoids specifically, without interfering with other pathways. However, one of the limitations of using DPA is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions in the study of DPA. One of the future directions is the development of more potent and selective inhibitors of FAAH and the anandamide transporter. Another future direction is the study of the effects of DPA in human subjects. DPA has shown promising results in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, the study of the effects of DPA on other physiological pathways is another future direction. DPA has been shown to modulate pain, inflammation, and anxiety, but its effects on other pathways are yet to be explored.
Conclusion:
In conclusion, DPA is a synthetic compound that has been widely used in scientific research. It has been used as a tool compound in various biochemical and physiological studies. DPA acts as a selective inhibitor of FAAH and the anandamide transporter, which leads to various physiological effects. DPA has shown promising results in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
DPA can be synthesized by the reaction of 2,4-dichlorophenol with N-(4-aminophenyl)pyrrolidine followed by acetylation with acetic anhydride. The product obtained is then purified by recrystallization to obtain pure DPA.
Applications De Recherche Scientifique
DPA has been widely used as a tool compound in various scientific research studies. It has been used as a selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. DPA has also been used as a selective inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide, an endogenous cannabinoid. DPA has also been used in studies related to pain, inflammation, and anxiety.
Propriétés
Nom du produit |
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C19H18Cl2N2O3 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-5-8-17(16(21)11-14)26-12-18(24)22-15-6-3-13(4-7-15)19(25)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,22,24) |
Clé InChI |
RBIIAMFSWXKVOF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)


methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)